molecular formula C19H24ClNO B1670737 Diphenylpyraline hydrochloride CAS No. 132-18-3

Diphenylpyraline hydrochloride

Cat. No.: B1670737
CAS No.: 132-18-3
M. Wt: 317.9 g/mol
InChI Key: LPRLDRXGWKXRMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylpyraline hydrochloride is synthesized via the coupling of 4-hydroxy-1-methylpiperidine with benzhydrylbromide . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the coupling reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Diphenylpyraline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

Diphenylpyraline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving antihistamines and their chemical properties.

    Biology: The compound is studied for its effects on histamine receptors and its role in allergic responses.

    Medicine: this compound is used in clinical research to develop new treatments for allergic conditions and to understand its pharmacokinetics and pharmacodynamics.

    Industry: It is utilized in the formulation of pharmaceutical products for the treatment of allergies.

Comparison with Similar Compounds

    Diphenhydramine: Another first-generation antihistamine with similar anticholinergic and sedative properties.

    Chlorpheniramine: A first-generation antihistamine used for similar indications but with a different chemical structure.

    Promethazine: An antihistamine with strong sedative effects, used for treating allergies and motion sickness.

Uniqueness: Diphenylpyraline hydrochloride is unique due to its specific chemical structure, which allows it to act as both an antihistamine and a dopamine reuptake inhibitor .

Properties

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRLDRXGWKXRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147-20-6 (Parent)
Record name Diphenylpyraline hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID7047772
Record name Diphenylpyraline hydrochloride
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Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132-18-3
Record name Diafen
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Record name Diphenylpyraline hydrochloride [USP:JAN]
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Record name Diphenylpyraline hydrochloride
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Record name Piperidine, 4-(diphenylmethoxy)-1-methyl-, hydrochloride (1:1)
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Record name Diphenylpyraline hydrochloride
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Record name DIPHENYLPYRALINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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